molecular formula C22H28N4O3S B2712913 5-(Azepan-1-yl)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile CAS No. 940999-80-4

5-(Azepan-1-yl)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile

Cat. No. B2712913
CAS RN: 940999-80-4
M. Wt: 428.55
InChI Key: OOAMXESTCXVJFC-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-2-(4-(azepan-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile, also known as AZD3965, is a novel inhibitor of monocarboxylate transporters (MCTs). MCTs play an important role in the transport of lactate and other monocarboxylates across cell membranes. The overexpression of MCTs is often observed in cancer cells, making them a potential target for cancer therapy.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

One study discusses the synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, exhibiting notable anticancer activities against a broad spectrum of cancer cell lines. These compounds, characterized by IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis, showed potent growth inhibitory and cytostatic activities at submicromolar concentrations, particularly displaying high selectivity towards leukemia cell lines. This highlights the compound's framework as a promising basis for developing new anticancer drugs (Kachaeva et al., 2018).

Antioxidant Properties and Chemical Diversification

Another research avenue explores the antioxidant properties and potential for chemical diversification of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles. These synthesized compounds demonstrated significant in vitro antioxidant activity, with one variant showing the highest effect. Furthermore, these compounds could be transformed into more complex products, introducing multifunctional hybrids containing both triazole and tetrazole systems (Savegnago et al., 2016).

Novel Synthesis Routes

Research also focuses on novel synthesis routes, such as the microwave-mediated synthesis of a 2-substituted-5-aminooxazole-4-carbonitrile library. This approach allows for rapid synthesis and modification of compounds, demonstrating the versatility and efficiency of microwave-assisted chemistry in generating structurally diverse compounds. One of the compounds synthesized showcased micromolar affinity against cannabinoid receptors, indicating potential therapeutic applications (Spencer et al., 2012).

Photophysics and Photochemistry

Another study delved into the photochemistry of aryl azides, relevant to understanding the photophysical properties of similar compounds. This research provides insights into the intermediate processes and reaction mechanisms underpinning the behavior of these compounds under light exposure, essential for applications in photochemical synthesis and material sciences (Shields et al., 1987).

properties

IUPAC Name

5-(azepan-1-yl)-2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c23-17-20-22(25-13-5-1-2-6-14-25)29-21(24-20)18-9-11-19(12-10-18)30(27,28)26-15-7-3-4-8-16-26/h9-12H,1-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAMXESTCXVJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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